molecular formula C9H14F3NO2 B2766857 1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one CAS No. 1252136-02-9

1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one

Cat. No.: B2766857
CAS No.: 1252136-02-9
M. Wt: 225.211
InChI Key: XYFLQRCUHZIDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one is a chemical compound that features a morpholine ring substituted with a trifluoropropanone group

Scientific Research Applications

1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were to be used as a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without specific information on the intended use of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its reactivity and biological activity. Without specific information, it’s difficult to predict the safety and hazards associated with this compound .

Future Directions

The future directions for the study of this compound would likely depend on its intended use. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

Preparation Methods

The synthesis of 1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one typically involves the reaction of 2,2-dimethylmorpholine with a trifluoropropanone derivative under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimizing the reaction parameters to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoropropanone group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or alcohols.

Comparison with Similar Compounds

Similar compounds to 1-(2,2-Dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one include other morpholine derivatives and trifluoropropanone-containing molecules. These compounds may share similar chemical reactivity and biological activities but differ in their specific applications and properties. For example:

    1-(2,2-Dimethylmorpholin-4-yl)cyclohexylmethanamine: This compound has a cyclohexyl group instead of a trifluoropropanone group, leading to different chemical and biological properties.

    1-(2,2-Dimethylmorpholin-4-yl)ethanone:

Properties

IUPAC Name

1-(2,2-dimethylmorpholin-4-yl)-3,3,3-trifluoropropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14F3NO2/c1-8(2)6-13(3-4-15-8)7(14)5-9(10,11)12/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFLQRCUHZIDNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)CC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.